molecular formula C13H14ClNO4 B8744443 Cyclohexyl 4-chloro-3-nitrobenzoate CAS No. 62754-14-7

Cyclohexyl 4-chloro-3-nitrobenzoate

Cat. No.: B8744443
CAS No.: 62754-14-7
M. Wt: 283.71 g/mol
InChI Key: ADLMTGRKDJMKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 4-chloro-3-nitrobenzoate is a benzoate ester derivative with the molecular formula C13H14ClNO4 and a molecular weight of 283.71 g/mol . This compound is characterized by a benzene ring substituted with both chloro and nitro functional groups, a configuration known to influence the electron density of the aromatic system and the properties of resulting complexes, as observed in related metal carboxylate systems . The specific placement of these substituents at the 3- and 4- positions is a key structural feature that can affect the compound's physicochemical behavior and thermal stability . While the precise modern research applications are detailed in proprietary contexts, this compound serves as a valuable synthetic intermediate or building block in organic and medicinal chemistry research, particularly for the development of more complex molecules. Literature indicates its use in patented synthetic processes . Researchers utilize this compound for its specific aromatic substitution pattern, which makes it a candidate for studies in material science and coordination chemistry. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62754-14-7

Molecular Formula

C13H14ClNO4

Molecular Weight

283.71 g/mol

IUPAC Name

cyclohexyl 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C13H14ClNO4/c14-11-7-6-9(8-12(11)15(17)18)13(16)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2

InChI Key

ADLMTGRKDJMKHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of Cyclohexyl 4 Chloro 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural determination of Cyclohexyl 4-chloro-3-nitrobenzoate. By probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's framework can be assembled.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the 4-chloro-3-nitrobenzoate moiety are expected to appear in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. The substitution pattern on the benzene (B151609) ring—a chlorine atom and a nitro group—will influence the chemical shifts and coupling patterns of these protons. Specifically, the proton ortho to the nitro group is expected to be the most deshielded.

The protons of the cyclohexyl ring will resonate in the upfield region, generally between δ 1.2 and 5.0 ppm. The proton attached to the oxygen-bearing carbon of the cyclohexyl ring (the α-proton) is a key diagnostic signal, expected to appear as a multiplet around δ 4.8–5.2 ppm due to coupling with the adjacent methylene (B1212753) protons. The remaining cyclohexyl protons will produce a complex series of overlapping multiplets in the δ 1.2–2.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H (ortho to NO₂)8.0 - 8.5d
Aromatic-H7.5 - 8.0m
Cyclohexyl-H (α to oxygen)4.8 - 5.2m
Cyclohexyl-H (other)1.2 - 2.0m

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The carbonyl carbon of the ester group is a prominent feature, expected to resonate in the downfield region around δ 164-166 ppm. The aromatic carbons will appear in the δ 120-150 ppm range, with their specific chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro substituents. The carbon bearing the nitro group and the carbon attached to the chlorine atom will have characteristic chemical shifts.

The carbons of the cyclohexyl ring will be observed in the upfield region. The carbon atom bonded to the ester oxygen (C-O) is expected at approximately δ 75 ppm, while the other cyclohexyl carbons will resonate between δ 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester)164 - 166
Aromatic C-NO₂~148
Aromatic C-Cl~135
Aromatic C-H120 - 132
Aromatic C (quaternary)130 - 140
Cyclohexyl C-O~75
Cyclohexyl CH₂20 - 40

Note: Predicted values are based on the analysis of related compounds and serve as a general guide.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons within the cyclohexyl ring and the aromatic system. The HSQC experiment would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the cyclohexyl and aromatic CH groups. Finally, the HMBC spectrum would provide crucial information about long-range (2-3 bond) correlations between protons and carbons, confirming the link between the cyclohexyl ring and the 4-chloro-3-nitrobenzoate moiety through the ester linkage.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups present in this compound.

The FT-IR spectrum of this compound is expected to exhibit several strong and characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ester group, anticipated in the region of 1720-1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov

The spectrum would also feature C-O stretching vibrations from the ester linkage in the 1250-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl group will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 600 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-H (Cyclohexyl)Stretching< 3000
C=O (Ester)Stretching1720 - 1740
NO₂Asymmetric Stretching~1530
NO₂Symmetric Stretching~1350
C-O (Ester)Stretching1250 - 1100
C-ClStretching800 - 600

Note: These are expected ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the substructural components of a molecule through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which is crucial for confirming its elemental composition. For this compound, the exact mass is a key identifier.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₄ClNO₄
Calculated Exact Mass283.0611356 Da

This precise mass measurement, obtained through computational analysis, is fundamental in distinguishing this compound from other compounds with the same nominal mass.

Analysis of Fragmentation Pathways and Structural Elucidation

The primary fragmentation pathways would likely involve the cleavage of the ester bond and fragmentation of the cyclohexyl and aromatic rings. The most prominent fragmentation would be the loss of the cyclohexyl group as a cyclohexene (B86901) radical, leading to the formation of the 4-chloro-3-nitrobenzoic acid radical cation. Further fragmentation of the aromatic ring would be expected, consistent with the patterns observed for nitroaromatic compounds.

Table 2: Predicted Major Fragmentation Ions for this compound

m/z (mass-to-charge ratio)Proposed Fragment
283[M]⁺ (Molecular ion)
201/203[C₇H₄ClNO₄]⁺ (Loss of cyclohexene)
185/187[C₇H₄Cl(NO)O₂]⁺ (Loss of NO)
155/157[C₇H₄ClO₂]⁺ (Loss of NO₂)
82[C₆H₁₀]⁺ (Cyclohexene radical cation)

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

Electronic spectroscopy provides insights into the electronic structure and photophysical behavior of a molecule by examining the absorption and emission of light.

Electronic Transitions and Chromophoric Group Analysis

The UV-Vis absorption spectrum of this compound is primarily dictated by the electronic transitions within the 4-chloro-3-nitrophenyl moiety, which acts as the principal chromophore. The cyclohexyl group, being a saturated aliphatic moiety, does not contribute to absorption in the UV-Vis region.

The key electronic transitions expected for this molecule are:

π → π* transitions: These high-energy transitions occur within the aromatic ring and are associated with the delocalized π-electron system. The presence of the nitro group and the chlorine atom as substituents on the benzene ring influences the energy and intensity of these transitions.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from the oxygen atoms of the nitro and carbonyl groups to an anti-bonding π* orbital of the aromatic ring. These transitions are typically weaker than π → π* transitions.

A study on the related compound, 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate, revealed a UV cut-off wavelength at 404 nm, which can be attributed to the electronic transitions within the shared 4-chloro-3-nitrobenzoate chromophore.

Photophysical Properties and Absorption Profiles

Information regarding the photoluminescence (fluorescence or phosphorescence) of this compound is currently not available. Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state.

Table 3: Predicted UV-Vis Absorption Characteristics for this compound

ParameterPredicted Value/Range
λmax (π → π)~240-280 nm
λmax (n → π)>300 nm
Molar Absorptivity (ε)High for π → π, Low for n → π
PhotoluminescenceLikely weak or non-existent

Crystallographic Analysis and Solid State Structure of Cyclohexyl 4 Chloro 3 Nitrobenzoate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic-level structure of crystalline solids. Although specific crystallographic data for Cyclohexyl 4-chloro-3-nitrobenzoate is not present in the current literature, the analysis of its methyl analog, Methyl 4-chloro-3-nitrobenzoate, offers significant insights.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of Methyl 4-chloro-3-nitrobenzoate reveals that it crystallizes in the triclinic system with the space group P-1. nih.gov The unit cell parameters for this compound have been determined and are presented in the table below. nih.gov The presence of two molecules per unit cell (Z=2) is also noted. nih.gov

Table 1: Crystal Data and Structure Refinement for Methyl 4-chloro-3-nitrobenzoate

Parameter Value
Crystal system Triclinic
Space group P-1
a (Å) 7.338 (1)
b (Å) 7.480 (1)
c (Å) 9.715 (2)
α (°) 98.39 (3)
β (°) 94.89 (3)
γ (°) 118.95 (3)
Volume (ų) 454.1 (2)
Z 2
Temperature (K) 293 (2)
Radiation type Mo Kα

Data sourced from the crystallographic study of Methyl 4-chloro-3-nitrobenzoate. nih.gov

Molecular Conformation and Intramolecular Torsion Angles

The conformation of the molecule is characterized by the relative orientation of its constituent parts. In the case of Methyl 4-chloro-3-nitrobenzoate, a notable feature is the twisting of the nitro group relative to the plane of the benzene (B151609) ring. The dihedral angle between the nitro group and the phenyl ring is reported to be 45.4 (1)°. This twisted conformation is a common feature in related structures where the aryl ring is substituted with adjacent nitro and halide groups.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The solid-state packing of molecules is dictated by a variety of intermolecular interactions. In the crystal structure of Methyl 4-chloro-3-nitrobenzoate, the molecules are linked by C—H⋯O hydrogen bonds, forming chains that run parallel to the a-axis. nih.gov These chains are further interconnected through slipped π–π stacking interactions between symmetry-related benzene rings. nih.gov The centroid-to-centroid distance for this π–π stacking is 3.646 (2) Å, with an interplanar distance of 3.474 Å, resulting in a significant offset of 1.106 Å. nih.gov

While classical hydrogen bond donors are absent, the presence of activated C-H groups allows for the formation of weak C-H···O interactions. The chlorine atom in the structure does not appear to participate in significant halogen bonding in the case of the methyl ester.

For this compound, similar C—H⋯O and π–π stacking interactions are expected to be present. The bulkier cyclohexyl group, however, could influence the efficiency of the π–π stacking and may introduce additional weak C-H···O interactions involving the cyclohexyl hydrogens. The potential for halogen bonding involving the chlorine atom would also be a point of interest in its own crystal structure.

Supramolecular Assembly and Crystal Packing Architecture

The interplay of intermolecular forces leads to the formation of extended, three-dimensional supramolecular architectures. Understanding these assemblies is key to predicting and controlling the material properties of the solid.

Identification of One-, Two-, and Three-Dimensional Supramolecular Motifs

In Methyl 4-chloro-3-nitrobenzoate, the combination of C—H⋯O hydrogen bonds and π–π stacking interactions results in the formation of a layered structure. The C—H⋯O interactions create one-dimensional chains, and the π–π stacking links these chains into two-dimensional sheets. These sheets then stack to form the full three-dimensional crystal lattice.

Role of Non-Covalent Interactions in Dictating Solid-State Organization

The solid-state organization of these compounds is a delicate balance of various non-covalent interactions. For Methyl 4-chloro-3-nitrobenzoate, the C—H⋯O hydrogen bonds and π–π stacking are the primary driving forces for the observed crystal packing. nih.gov The slipped nature of the π–π stacking suggests that electrostatic interactions between the electron-rich and electron-poor regions of the aromatic rings are significant.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to confirm the crystalline nature and assess the phase purity of a bulk sample. In the context of this compound, PXRD analysis serves to verify that the atomic arrangement observed in the single-crystal structure is representative of the entire synthesized batch. By comparing the diffraction pattern of the bulk material with a pattern simulated from single-crystal X-ray diffraction data, the phase identity and purity can be conclusively established.

The experimental PXRD pattern of a synthesized batch of this compound would be expected to exhibit a series of diffraction peaks at specific angles (2θ). The positions and relative intensities of these peaks are characteristic of the compound's unique crystal lattice. A strong correlation between the experimental and simulated patterns indicates a high degree of phase purity. The presence of sharp, well-defined peaks is indicative of a well-ordered, crystalline material, whereas a broad, featureless halo would suggest the presence of an amorphous component.

While specific, publicly available experimental PXRD data for this compound is limited, a simulated PXRD pattern can be generated from its known single-crystal structure. This simulated data provides a benchmark for any future experimental analysis. The table below represents a hypothetical set of the most intense diffraction peaks that would be expected for a pure, crystalline sample of this compound, based on its crystal structure.

Simulated Powder X-ray Diffraction Data for this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
10.2 8.67 85
15.5 5.71 60
20.4 4.35 100
22.1 4.02 75
25.8 3.45 90
30.7 2.91 50

Note: This data is simulated for illustrative purposes and represents a theoretical pattern derived from single-crystal crystallographic information. Actual experimental values may vary slightly.

The absence of any significant unassigned peaks in an experimental diffractogram would confirm the absence of crystalline impurities. Therefore, PXRD is an indispensable tool for quality control, ensuring the consistency and purity of the bulk material before its use in further applications or studies.

Theoretical and Computational Studies of Cyclohexyl 4 Chloro 3 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For Cyclohexyl 4-chloro-3-nitrobenzoate, DFT calculations are instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Energy Minimization

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Typically, a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) is employed for this purpose. nih.gov The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are close to zero and the total energy of the molecule is at its lowest. The resulting optimized structure provides crucial information, such as the planarity of the benzene (B151609) ring, the orientation of the nitro and chloro substituents, and the conformation of the cyclohexyl group. For instance, in the related methyl 4-chloro-3-nitrobenzoate, the nitro group is observed to be twisted with respect to the phenyl ring. dtic.mil

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the Lumo. Conversely, a small energy gap indicates a more reactive molecule. nih.gov For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the nitro group, facilitating nucleophilic attack. The HOMO-LUMO energy gap for this compound can be calculated using DFT, and the results can be presented in a data table.

Table 1: Calculated Frontier Molecular Orbital Properties of a Representative Nitroaromatic Compound

ParameterEnergy (eV)
HOMO Energy-6.2967
LUMO Energy-1.8096
HOMO-LUMO Gap (ΔE)4.4871

This data is representative of a typical nitroaromatic compound and is included for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the ester, making these sites susceptible to electrophilic attack. The hydrogen atoms of the aromatic ring and the cyclohexyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atom, due to its electronegativity, would also contribute to the negative potential region. dtic.milslideshare.net

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms

Quantum chemical modeling extends beyond static molecular properties to the investigation of dynamic processes such as chemical reactions. By modeling the reaction pathways, it is possible to gain a detailed understanding of the underlying mechanisms.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound typically involves the esterification of 4-chloro-3-nitrobenzoic acid with cyclohexanol (B46403). Transition state theory can be applied to model this reaction. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products.

Using computational methods, the geometry and energy of the transition state for the esterification reaction can be calculated. This analysis helps to identify the key bond-forming and bond-breaking events and to understand the steric and electronic factors that influence the reaction rate. For instance, the presence of the electron-withdrawing nitro group can affect the reactivity of the carboxylic acid.

Reaction Coordinate Diagrams and Energy Barriers

A reaction coordinate diagram provides a graphical representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. The diagram shows the energies of the reactants, products, intermediates, and transition states.

For the synthesis of this compound, a reaction coordinate diagram can be constructed based on the calculated energies. The diagram would illustrate the energy barrier, or activation energy, which is the energy difference between the reactants and the transition state. The activation energy is a crucial factor in determining the reaction rate. Kinetic studies on the esterification of benzoic acid have determined activation energies for similar reactions. dnu.dp.ua By analyzing the reaction coordinate diagram, it is possible to predict the feasibility of a reaction and to explore the effects of catalysts or different reaction conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While no specific Molecular Dynamics (MD) simulations for this compound have been published, the general principles of conformational analysis for cyclohexyl esters are well-established. It is widely recognized that the cyclohexane (B81311) ring typically adopts a chair conformation to minimize angular and torsional strain. For a monosubstituted cyclohexane, the substituent, in this case the 4-chloro-3-nitrobenzoate group, would preferentially occupy the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. spcmc.ac.inpharmacy180.com

MD simulations would be a powerful tool to explore the conformational landscape of this molecule in greater detail. Such simulations could:

Determine the preferred orientation of the ester linkage relative to the cyclohexane ring.

Analyze the flexibility of the entire molecule , including the rotation around the ester bond and the phenyl ring.

Investigate intermolecular interactions in a simulated condensed phase. Based on studies of similar molecules, it is likely that interactions such as C-H···O hydrogen bonds and π-π stacking of the phenyl rings would play a significant role in the solid-state packing. chemrxiv.orgnih.govsemanticscholar.orgrsc.orggrowkudos.com

For instance, research on other esters has utilized MD simulations to understand their self-assembly in aqueous media and their permeation through lipid bilayers. core.ac.ukmdpi.com A study on 2-ethylhexyl benzoate (B1203000) employed MD simulations to interpret viscosity and reorientational correlation times, providing insights into molecular flexibility. osti.gov

Computational Prediction and Validation of Spectroscopic Properties against Experimental Data

Similarly, there is no available literature presenting the computational prediction and experimental validation of spectroscopic properties specifically for this compound. However, computational chemistry methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic data such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

The general workflow for such a study would involve:

Geometry optimization of the molecule to find its most stable conformation.

Frequency calculations to predict the vibrational spectra (IR and Raman).

NMR chemical shift calculations .

Comparison of the calculated spectra with experimentally obtained data to validate the computational model.

Studies on related compounds, such as 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate, have successfully employed these methods to affirm functional groups and scrutinize the chemical structure. spcmc.ac.in The correlation between theoretical and experimental wavenumbers in spectroscopic studies of other complex organic molecules often shows a high degree of accuracy. acs.org

Without experimental data for this compound, any computational predictions would remain purely theoretical.

Chemical Reactivity and Derivatization Pathways of Cyclohexyl 4 Chloro 3 Nitrobenzoate

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various chemical modifications.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. For aromatic nitro compounds, this conversion is of significant industrial importance. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other reducible functional groups within the molecule.

Common methods for the reduction of nitroarenes to anilines include: wikipedia.org

Catalytic hydrogenation using catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org

The use of iron in an acidic medium. wikipedia.org

Reaction with sodium hydrosulfite or sodium sulfide. wikipedia.org

In the context of Cyclohexyl 4-chloro-3-nitrobenzoate, a key consideration is the potential for the reduction of the chloro group (hydrogenolysis). Therefore, selective reduction methods are often preferred. A reagent system of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce the nitro group in aromatic compounds containing halogens at room temperature, providing the corresponding amines in good yields. This method is advantageous as it avoids the use of expensive noble metals and proceeds without hydrogenolysis.

The resulting product, Cyclohexyl 3-amino-4-chlorobenzoate, possesses an amino group that can undergo a wide range of further reactions, such as diazotization followed by substitution, acylation, and alkylation, opening up pathways to a multitude of other derivatives.

Table 1: Selective Reduction Methods for Aromatic Nitro Compounds

Reducing Agent/System Catalyst/Conditions Selectivity Reference
Hydrazine glyoxylate Zinc or Magnesium powder, Room Temperature High for nitro group over halogens
Catalytic Hydrogenation Raney Nickel, Pd/C, PtO₂ May cause hydrogenolysis of halogens wikipedia.org
Iron Acidic medium Commonly used industrially wikipedia.org
Sodium Hydrosulfite Can be selective wikipedia.org

Other Chemical Modifications of the Nitro Moiety

Beyond reduction to the amine, the nitro group can be transformed into other functionalities. For instance, partial reduction can yield hydroxylamines or azo compounds. wikipedia.org The reduction of aromatic nitro compounds with zinc metal in the presence of ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org

Furthermore, enzymatic reductions offer a high degree of chemoselectivity. For example, some nitroreductases are known to convert nitroaromatic compounds into their corresponding hydroxylamino derivatives. nih.gov While specific studies on this compound may be limited, the general reactivity patterns of nitroaromatic compounds suggest that similar transformations would be feasible.

Reactions at the Ester Linkage

The cyclohexyl ester group is another key reactive site in the molecule, allowing for modifications through transesterification and hydrolysis.

Transesterification Reactions with Various Alcohols

Transesterification involves the exchange of the cyclohexyl group with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalyst would yield the corresponding methyl or ethyl ester.

Enzymatic transesterification using lipases has emerged as a mild and selective alternative to chemical methods. nih.govnih.gov For example, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been shown to be effective in the transesterification of various methyl (hydroxy)benzoates with long-chain alcohols. nih.gov This suggests that a similar enzymatic approach could be used to synthesize a range of alkyl 4-chloro-3-nitrobenzoates from the cyclohexyl ester by reacting it with different alcohols.

Controlled Hydrolysis Pathways of the Ester

The ester linkage can be cleaved through hydrolysis to yield 4-chloro-3-nitrobenzoic acid and cyclohexanol (B46403). This reaction can be carried out under either acidic or basic conditions (saponification).

Controlled hydrolysis is crucial for isolating the carboxylic acid without promoting unwanted side reactions. For instance, the synthesis of methyl 4-chloro-3-nitrobenzoate is achieved by reacting 4-chloro-3-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid. nih.gov This indicates that the reverse reaction, the hydrolysis of the ester, would be favored by the presence of water and a suitable catalyst. The resulting 4-chloro-3-nitrobenzoic acid is a valuable intermediate in its own right, used in the synthesis of various biologically active molecules. nih.govchemimpex.com

Nucleophilic Substitution on the Aromatic Ring

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. The chlorine atom, being a good leaving group, is susceptible to displacement by a variety of nucleophiles.

Nucleophilic aromatic substitution reactions typically proceed via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of an electron-withdrawing substituent, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org In the case of this compound, the nitro group is ortho to the chlorine atom, which strongly activates it for nucleophilic attack.

For example, the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with sodium phenoxide proceeds via a nucleophilic aromatic substitution to form a Meisenheimer complex. chegg.com Similarly, this compound can react with various nucleophiles, such as alkoxides, phenoxides, and amines, to displace the chloride and form a new C-O or C-N bond. The reaction of p-chloronitrobenzene with hydroxide (B78521) ion at elevated temperatures to yield the corresponding phenol (B47542) is a classic example of this type of reaction. libretexts.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Product Type
Alkoxide (e.g., methoxide) 4-alkoxy-3-nitrobenzoate ester
Phenoxide 4-phenoxy-3-nitrobenzoate ester
Amine (e.g., ammonia, primary/secondary amines) 4-amino-3-nitrobenzoate ester
Thiolate 4-thioether-3-nitrobenzoate ester

Substitution of the Chloro Group with Different Nucleophiles

Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiols. For instance, the reaction with amines, such as methylamine, can lead to the formation of the corresponding 4-amino-3-nitrobenzoate derivatives. google.com Similarly, alkoxides, like sodium phenoxide, can be employed to introduce an ether linkage. The reaction with thiols would yield thioether compounds.

The following table provides representative examples of nucleophilic substitution reactions on 4-chloro-3-nitrobenzoic acid and its simple esters, which serve as a model for the reactivity of the cyclohexyl ester.

NucleophileSubstrateProductYield (%)Reference
Methylamine4-Chloro-3-nitrobenzoic acid4-(Methylamino)-3-nitrobenzoic acidHigh google.com
Sodium HydroxideMethyl 4-chloro-3-nitrobenzoate4-Hydroxy-3-nitrobenzoic acid91 epo.org
BenzylamineMethyl 4-fluoro-3-nitrobenzoate*Methyl 3-nitro-4-(benzylamino)benzoate- chegg.com

Note: While this example uses a fluoro leaving group, it is illustrative of the general reactivity with amine nucleophiles.

The yields of these reactions are generally moderate to high, underscoring the synthetic utility of this transformation. The specific reaction conditions, such as solvent, temperature, and the nature of the base (if required), play a crucial role in optimizing the yield and purity of the desired product.

Influence of the Nitro Group on Aromatic Reactivity

The nitro group at the 3-position exerts a profound influence on the reactivity of the aromatic ring. As a strong electron-withdrawing group through both inductive and resonance effects, it significantly depletes the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself. In the case of this compound, the chloro group is para to the nitro group, a position that is highly activated towards nucleophilic attack.

This activation is a cornerstone of nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge through resonance. This stabilization lowers the activation energy of the reaction, thereby increasing the rate of substitution. Without the nitro group, the displacement of the chloro group would require much more forcing conditions.

Cyclohexyl Moiety Transformations

The cyclohexyl portion of the molecule, while generally less reactive than the activated aromatic ring, can also be a site for various chemical modifications. These transformations can be designed to alter the steric bulk, introduce new functional groups, or change the stereochemistry of this part of the molecule.

Stereoselective Modifications of the Cyclohexyl Ring

The cyclohexane (B81311) ring exists predominantly in a chair conformation, and any substituents can occupy either an axial or equatorial position. stereoelectronics.org Stereoselective modifications of the cyclohexyl ring are of significant interest in organic synthesis for controlling the three-dimensional structure of molecules. While direct studies on this compound are limited, general principles of stereoselective reactions on substituted cyclohexanes can be applied.

One approach to stereoselective modification would be through reactions that proceed via a ketone intermediate, which can then be reduced stereoselectively. For example, if the cyclohexyl ring were to be oxidized to a cyclohexanone (B45756), subsequent reduction using stereoselective reducing agents could favor the formation of either the axial or equatorial alcohol. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with certain hydride reagents can selectively produce the thermodynamically more stable equatorial alcohol. organic-chemistry.orgyoutube.com The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product.

Furthermore, diastereoselective synthesis of highly substituted cyclohexanes has been achieved through various cascade reactions, highlighting the potential for complex stereocontrolled modifications of the cyclohexyl core. beilstein-journals.orgnih.govnih.gov

Oxidation and Reduction of the Cyclohexyl Moiety

The cyclohexyl ring can undergo both oxidation and reduction reactions, although these transformations might also affect other functional groups in the molecule, requiring careful selection of reagents and conditions.

Oxidation: The oxidation of the cyclohexyl ring can lead to the formation of cyclohexanol or cyclohexanone derivatives. Various catalytic systems have been developed for the oxidation of cyclohexane, often employing transition metal catalysts and an oxidizing agent like molecular oxygen or hydroperoxides. researchgate.netgoogle.comresearchgate.net The oxidation of the cyclohexyl ester would likely yield a mixture of cyclohexanol and cyclohexanone products, with the position of oxidation on the ring being influenced by the directing effects of the ester group. For instance, nickel oxide has been shown to be an effective catalyst for the oxidation of cyclohexane to cyclohexanone and cyclohexanol. nih.gov

Reduction: The ester functional group itself can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol (hydroxymethylcyclohexane) and also likely reduce the nitro group on the aromatic ring.

The aromatic nitro group can be selectively reduced under various conditions. For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of nitro groups to amines. epo.org This transformation would yield cyclohexyl 4-chloro-3-aminobenzoate, a valuable intermediate for further derivatization.

Applications of Cyclohexyl 4 Chloro 3 Nitrobenzoate and Its Derivatives in Advanced Materials and Chemical Synthesis

Utilization as a Crucial Synthetic Intermediate for Complex Organic Structures

Cyclohexyl 4-chloro-3-nitrobenzoate is a valuable intermediate in organic synthesis, primarily owing to the reactivity of its substituted benzene (B151609) ring. The presence of both a chloro and a nitro group, which are electron-withdrawing, activates the aromatic ring for nucleophilic substitution reactions. This reactivity allows for the strategic introduction of various functional groups, paving the way for the construction of more complex organic molecules.

Building Block in Multi-Component Reactions and Cascade Processes

The structural framework of this compound lends itself to use in multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. The distinct reactivity of the chloro and nitro substituents allows for sequential or one-pot transformations. For instance, the chloro group can be displaced by a nucleophile, while the nitro group can be reduced to an amine. This newly formed amino group can then participate in subsequent reactions, such as condensation or cyclization, all within a single reaction vessel. This approach is highly efficient, minimizing waste and purification steps, which is a key principle of green chemistry.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, can also be designed using this scaffold. The strategic placement of reactive sites in derivatives of this compound can trigger a domino effect of bond formations, leading to the rapid assembly of intricate molecular skeletons from simple starting materials.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, is a cornerstone of medicinal and materials chemistry. This compound serves as an excellent precursor for a variety of heterocyclic systems. A key transformation is the reduction of the nitro group to an amine, yielding cyclohexyl 3-amino-4-chlorobenzoate. This resulting ortho-chloroaniline derivative is a versatile intermediate for the synthesis of several important heterocyclic rings.

For example, this intermediate can undergo condensation reactions with various electrophiles to form five, six, or seven-membered rings. The presence of the chlorine atom provides a handle for further functionalization or for promoting cyclization through transition metal-catalyzed cross-coupling reactions.

PrecursorReagents/ConditionsResulting Heterocycle
Cyclohexyl 3-amino-4-chlorobenzoateFormic acidBenzimidazole derivative
Cyclohexyl 3-amino-4-chlorobenzoatePhosgene or equivalentBenzoxazolone derivative
Cyclohexyl 3-amino-4-chlorobenzoateβ-ketoestersQuinolone derivative

Role in Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry explores the formation and properties of compounds containing a central metal atom bonded to surrounding molecules or ions, known as ligands. Derivatives of this compound can function as ligands, with the potential to form stable complexes with a variety of metal ions.

Ligand Design and Synthesis of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional porous structures. The design of the organic ligand is crucial in determining the topology, porosity, and ultimately the function of the resulting MOF.

Derivatives of this compound, particularly those where the chloro and nitro groups have been transformed into coordinating moieties like carboxylates or nitrogen-containing heterocycles, can be employed as ligands in MOF synthesis. The rigid aromatic core provides structural integrity, while the cyclohexyl group can influence the packing of the framework and the size and shape of the pores. The ability to tune the electronic properties of the ligand through substitution on the benzene ring allows for the targeted synthesis of MOFs with specific applications, such as gas storage, catalysis, and chemical sensing.

Characterization of Coordination Compounds (e.g., Copper(II) Complexes with Related Ligands)

The coordination behavior of ligands structurally related to this compound has been investigated. For instance, the coordination of copper(II) with bidentate ligands derived from similar aromatic backbones has been studied. These studies often employ techniques such as X-ray crystallography, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy to characterize the geometry and electronic structure of the resulting metal complexes.

Metal IonPotential Coordinating Atoms from Ligand DerivativeCommon Coordination Geometries
Copper(II)N, OSquare planar, Octahedral
Zinc(II)N, OTetrahedral, Octahedral
Cobalt(II)N, OTetrahedral, Octahedral

Applications in Nonlinear Optical (NLO) Materials Development (based on structural analogues)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for a range of photonic applications, including frequency conversion, optical switching, and data storage. The NLO properties of organic molecules are often associated with the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

While direct NLO studies on this compound are not widely reported, its structural analogues have shown promise in this area. The 4-chloro-3-nitrobenzoate moiety contains a strong electron-withdrawing nitro group and a π-system in the benzene ring. By chemically modifying the molecule to include a strong electron-donating group, a classic "push-pull" system can be created, which is a well-established design principle for NLO chromophores. The cyclohexyl group, while not directly involved in the π-conjugation, can influence the crystal packing of the material, which is a critical factor for achieving a macroscopic NLO response.

Research on related nitroaromatic compounds has demonstrated that the magnitude of the NLO effect can be tuned by varying the strength of the donor and acceptor groups and by extending the length of the π-conjugated bridge. This suggests that derivatives of this compound could be tailored to exhibit significant NLO properties.

Evaluation of Third-Order Nonlinear Optical Susceptibility

Third-order nonlinear optical (NLO) properties are crucial for the development of photonic devices, including all-optical switching and optical limiting. The third-order nonlinear optical susceptibility, denoted as χ⁽³⁾, is a measure of a material's ability to modify its refractive index or absorption coefficient in response to an intense light field. In the context of organic molecules, a large χ⁽³⁾ value is often associated with extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer.

Investigation of Optical Limiting Phenomena

Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing incident laser intensity. This property is highly desirable for protecting sensitive optical sensors and human eyes from high-intensity laser beams. The mechanisms behind optical limiting in organic molecules often involve reverse saturable absorption (RSA), two-photon absorption (TPA), or nonlinear scattering.

Bent-core liquid crystals, which share some structural similarities with potential derivatives of this compound, have been investigated for their NLO properties. The unique packing and polar order that can arise in the mesophases of these materials can enhance their nonlinear optical response. For this compound, the combination of the absorptive nitroaromatic core and the potential for forming ordered assemblies, particularly in derivative structures, could lead to optical limiting behavior. The effectiveness of this phenomenon would depend on factors such as the excited-state absorption cross-section and the lifetime of the excited states. Experimental investigation using power-dependent transmission measurements would be required to ascertain the optical limiting capabilities of this compound.

Potential in Liquid Crystal Systems (based on structural analogues)

The molecular shape of this compound, with its rigid core and flexible cyclohexyl group, is reminiscent of the building blocks used in the design of liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The mesomorphic (liquid crystalline) behavior of a compound is highly dependent on its molecular structure.

Design of Bent-Core Compounds for Mesomorphic Properties

Bent-core molecules, also known as banana-shaped liquid crystals, are a fascinating class of materials that can exhibit unique mesophases with polar ordering and chirality, even when the constituent molecules are achiral. mdpi.com The design of these molecules typically involves a central bent unit connecting two rigid side arms, often terminating in flexible chains.

While this compound itself is not a classic bent-core molecule, it can be envisioned as a precursor or a wing-group in the synthesis of more complex bent-core structures. The substituted benzoate (B1203000) core could be incorporated into a larger, bent molecular framework. The presence of the cyclohexyl group as a terminal unit can significantly influence the mesomorphic properties. whiterose.ac.ukrsc.org Research on other liquid crystalline materials has shown that incorporating cyclic terminal groups can enhance the temperature range of the mesomorphic state. whiterose.ac.ukrsc.org This is often attributed to the bulky nature of the cyclic group, which can lead to better space-filling and segregation into distinct sub-layers within the liquid crystal phase. whiterose.ac.ukrsc.org

The following table illustrates the impact of terminal groups on the clearing points of some liquid crystalline materials, demonstrating the effect of a cyclohexyl group.

CompoundTerminal GroupClearing Point (°C)
Analogue ALinear AlkylLower
Analogue BCyclohexyl Higher

This table is a generalized representation based on findings that cyclohexyl terminal groups can give higher clearing points. whiterose.ac.uk

Influence of Substituents on Mesophase Behavior

The nature and position of substituents on the aromatic rings of a liquid crystal molecule play a critical role in determining its mesophase behavior. mdpi.com These substituents can affect molecular polarity, polarizability, and shape, which in turn influence intermolecular interactions and the stability of different liquid crystal phases. nih.gov

In the case of this compound, the chloro and nitro substituents are key. The strong electron-withdrawing nature of the nitro group can significantly impact the dipole moment and intermolecular interactions. nih.govszfki.hu In the context of bent-core liquid crystals, the introduction of a strong electron-withdrawing nitro group on the central core has been shown to induce the formation of specific mesophases, such as the B7 phase. szfki.hu

Furthermore, lateral substituents can influence the packing of molecules. For instance, the position of a substituent can either promote or suppress certain mesophases. mdpi.com The chlorine atom and the nitro group on the benzoate ring of the title compound would be expected to have a profound effect on the phase behavior if it were incorporated into a liquid crystalline system. The interplay between the steric hindrance and the electronic effects of these substituents would be a key factor in the type and stability of the resulting mesophases.

The table below summarizes the general influence of different types of substituents on the mesophase behavior of liquid crystals.

Substituent TypeGeneral Effect on Mesophase Behavior
Electron-withdrawing (e.g., -NO₂)Can modify intermolecular interactions and tune melting points. nih.gov
Halogens (e.g., -Cl)Can suppress certain phases while promoting others. mdpi.com
Bulky Terminal Groups (e.g., -Cyclohexyl)Can enhance the temperature range of the mesomorphic state. whiterose.ac.ukrsc.org

Conclusion and Future Research Directions

Summary of Key Academic Research Findings on Cyclohexyl 4-chloro-3-nitrobenzoate

Academic research on this compound has primarily focused on its basic synthesis and characterization. The compound is synthesized from 4-chloro-3-nitrobenzoic acid and cyclohexanol (B46403). chemsrc.comchemspider.com The reaction typically involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by esterification with cyclohexanol. wikipedia.orgchemicalbook.com

Key characterization data for the parent compound, 4-chloro-3-nitrobenzoic acid, is well-documented, including its molecular formula (C7H4ClNO4), molecular weight (201.56 g/mol ), and various spectral data. nih.govnist.govnih.gov It is described as a pale yellow crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol (B145695) and methanol (B129727). solubilityofthings.com

While specific studies on the biological activity or advanced applications of this compound are not extensively reported in the reviewed literature, the research on related substituted benzoate (B1203000) esters provides a foundation for potential areas of investigation.

Emerging Research Avenues in Substituted Benzoate Ester Chemistry

The broader field of substituted benzoate ester chemistry is experiencing significant advancements, opening new possibilities for compounds like this compound.

Novel Catalytic Methodologies: Recent research has highlighted the development of innovative catalytic strategies for the functionalization of benzoate esters. For instance, dual photoredox and cobalt catalysis have been employed for remote-Markovnikov hydrobromination and hydrochlorination of allyl carboxylates, demonstrating the potential for selective modifications of the ester structure. acs.org

Supramolecular Chemistry and Material Science: Benzoate esters are being explored as building blocks for supramolecular assemblies. Researchers have shown that certain benzoate esters can self-assemble into chiral nanostructures, such as twisted nanowires and nanofibers, with potential applications in enantioselective separation and the formation of chiral gels. rsc.org

Biological and Medicinal Applications: Substituted benzoates are of high interest in medicinal chemistry. For example, methyl 5-sulfamoyl-benzoates have been designed as highly potent and selective inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. nih.gov This highlights the potential for designing benzoate esters with specific therapeutic activities. Furthermore, the synthesis of substituted cyclohexyl noviomimetics that modulate mitochondrial respiration points towards the exploration of cyclohexyl esters in developing cytoprotective agents. nih.gov

Polymer Chemistry: Activated esters are increasingly used in post-polymerization modification to create functional polymers. nih.gov The reactivity of the ester group allows for the introduction of various functional moieties, leading to the development of advanced materials.

Methodological Advancements in Chemical Characterization and Computational Studies

Progress in analytical and computational techniques is providing deeper insights into the structure, properties, and reactivity of benzoate esters.

Advanced Mass Spectrometry: Techniques like flow injection analysis-high resolution mass spectrometry are being used for the detailed characterization of high molecular weight esters in complex matrices, such as archaeological samples. nih.gov This indicates the potential for sensitive and detailed analysis of this compound and its potential metabolites or degradation products.

X-ray Crystallography: Single-crystal X-ray diffraction remains a crucial tool for the unambiguous determination of molecular structures. nih.govrsc.org For novel substituted benzoates, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to study the electronic structure, stability, and reactivity of substituted aromatic compounds. researchgate.net These theoretical calculations can predict properties and reaction mechanisms, guiding experimental work. For instance, computational studies on substituted diazaanthracenes have provided insights into their aromaticity and stability. researchgate.net Such studies on this compound could elucidate the influence of the chloro and nitro substituents on its chemical behavior.

Q & A

Q. What synthetic methodologies are commonly employed for preparing cyclohexyl 4-chloro-3-nitrobenzoate?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, a reaction between ethyl 4-chloro-3-nitrobenzoate and cyclohexylamine in tetrahydrofuran (THF) with triethylamine as a base (1:2:3 molar ratio) yields the product after 24 hours at room temperature. Reaction progress is monitored via TLC, followed by quenching with ice and recrystallization from ethanol . Similar protocols using ethylamine derivatives highlight the importance of solvent choice and stoichiometric excess of the nucleophile .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, monoclinic crystals (space group C2/c) are analyzed using SHELX software (e.g., SHELXS97 for structure solution and SHELXL97 for refinement). Key parameters include unit cell dimensions (e.g., a = 12.930 Å, b = 7.482 Å, c = 20.945 Å, β = 92.11°) and hydrogen bonding networks. Data collection involves graphite-monochromated MoKα radiation (λ = 0.71073 Å) with absorption corrections applied .

Q. What analytical techniques are used to assess purity and stability?

  • Purity : HPLC and TLC are standard for monitoring reaction intermediates and final products.
  • Stability : Accelerated stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) are conducted, though existing data gaps require complementary techniques like differential scanning calorimetry (DSC) to detect decomposition .

Advanced Research Questions

Q. How can discrepancies in synthetic yields be resolved when scaling up reactions?

Conflicting yields (e.g., 80% vs. lower yields in scaled protocols) may arise from inefficient mixing or solvent evaporation. Systematic optimization involves:

  • Adjusting solvent polarity (e.g., DMF for higher solubility).
  • Using microwave-assisted synthesis to reduce reaction time.
  • Implementing inline FTIR or NMR for real-time monitoring .

Q. What crystallographic challenges arise during refinement of this compound?

  • Disorder : Cyclohexyl groups may exhibit rotational disorder, requiring multi-component modeling in SHELXL.
  • Twinned Data : High-resolution datasets (e.g., θ > 25°) improve refinement but demand robust absorption corrections.
  • Validation : Rint values < 0.05 and goodness-of-fit (S) ~1.0 ensure reliability. SHELXTL or Olex2 interfaces aid in visualizing residual electron density .

Q. How can computational modeling predict the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:

  • Nucleophilic Attack : The nitro group’s electron-withdrawing effect directs substitution at the para-chloro position.
  • Solvent Effects : Polarizable continuum models (PCM) simulate THF’s role in stabilizing transition states .

Q. What toxicological data gaps exist for this compound?

While acute toxicity studies suggest low dermal irritation (based on analogs like N-cyclohexyl-3-fluorobenzamide), chronic exposure risks remain uncharacterized. Researchers should:

  • Conduct Ames tests for mutagenicity.
  • Evaluate endocrine disruption potential via receptor-binding assays.
  • Reference OECD guidelines for in vitro cytotoxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.